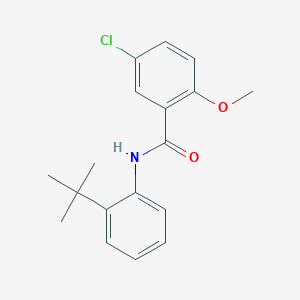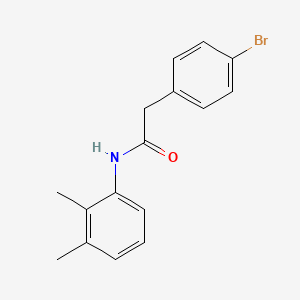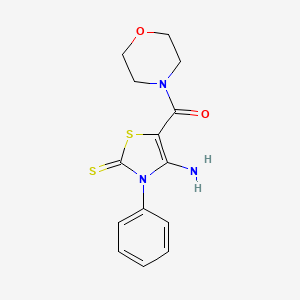![molecular formula C18H20N2OS B5698617 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiosemicarbazone family and has been shown to exhibit promising activity against various diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, it has been shown to modulate various signaling pathways such as MAPK/ERK and PI3K/Akt.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments include its potent activity against various diseases, its relatively easy synthesis method, and its low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its activity and specificity.
Orientations Futures
For research include optimizing its synthesis method, understanding its mechanism of action, evaluating its potential therapeutic applications in vivo, and exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis method of 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves a multi-step process. The first step involves the reaction of 4-benzylpiperazine with carbon disulfide to form 4-benzylpiperazine-1-carbodithioic acid. The second step involves the reaction of 4-benzylpiperazine-1-carbodithioic acid with 2-hydroxyacetophenone to form 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit neuroprotective activity against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to exhibit antimicrobial activity against various infectious diseases such as tuberculosis and malaria.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17-9-5-4-8-16(17)18(22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBICLVLHZTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)


![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)


![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)
![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
